3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C10H14FNO4S It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, play a crucial role in the synthesis of various biologically active compounds .
Result of Action
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzenesulfonyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 3-fluoro-4-methoxybenzenesulfonyl chloride is reacted with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, typically in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions result in the formation of biaryl compounds.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxybenzenesulfonamide
- 4-fluoro-3-methoxybenzenesulfonamide
- N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and methoxy groups on the benzene ring, along with the sulfonamide moiety, distinguishes it from other similar compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S/c1-15-6-5-12-17(13,14)8-3-4-10(16-2)9(11)7-8/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSOTNJWQWTFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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